molecular formula C14H29N B13283461 N-butyl-4-tert-butylcyclohexan-1-amine

N-butyl-4-tert-butylcyclohexan-1-amine

Cat. No.: B13283461
M. Wt: 211.39 g/mol
InChI Key: OBNMSSZOJBZTIN-UHFFFAOYSA-N
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Description

Contextualization of Cyclohexylamine (B46788) Derivatives in Stereochemical and Synthetic Studies

Cyclohexylamine and its derivatives are fundamental structural motifs found in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. rsc.orgnih.gov Their prevalence underscores the importance of developing efficient and stereoselective synthetic methods to access these valuable scaffolds. The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. When substituents are introduced onto the ring, they can occupy either axial or equatorial positions, leading to different stereoisomers with distinct physical properties and chemical reactivities.

The study of these stereoisomers is a central theme in organic chemistry. researchgate.net The spatial arrangement of substituents profoundly affects a molecule's ability to interact with other molecules, such as enzymes or receptors, which is critical for its biological function. Consequently, controlling stereochemistry during synthesis is a major goal. researchgate.net Cyclohexylamine derivatives are excellent substrates for stereochemical and synthetic studies because their conformational behavior is well-understood, allowing researchers to probe how substituent orientation impacts reaction outcomes. The development of synthetic methods, such as catalytic [4+2] cycloadditions, has enabled the stereoselective synthesis of highly functionalized cyclohexylamine derivatives under mild conditions. rsc.orgrsc.org

Academic Significance of N-butyl-4-tert-butylcyclohexan-1-amine in Conformational and Reactivity Investigations

The academic significance of this compound lies in its utility as a model system for exploring fundamental principles of conformational analysis. The key feature of this molecule is the 4-tert-butyl group. Due to its significant steric bulk, a tert-butyl group has a strong preference for the equatorial position in a cyclohexane chair conformation to avoid destabilizing 1,3-diaxial interactions. libretexts.org This preference is so strong that the tert-butyl group effectively "locks" the cyclohexane ring into a single, predictable chair conformation.

This conformational rigidity simplifies the analysis of the stereochemical environment of the second substituent, in this case, the N-butylamino group at the 1-position. With the ring conformation fixed, the N-butylamino group can exist in either an axial or an equatorial position, leading to distinct cis and trans isomers. Researchers can then study the influence of this defined axial or equatorial orientation on the reactivity of the amine group without the complication of ring inversion. This allows for precise investigations into how stereochemistry affects reaction rates, equilibria, and product distributions.

Scope and Objectives of the Research Outline in Advanced Organic Chemistry

The objective of this article is to provide a focused and detailed examination of this compound as a case study in advanced organic chemistry. The scope is strictly limited to the chemical synthesis, conformational analysis, and reactivity of this compound.

The primary goals are:

To detail established synthetic pathways to this compound, likely originating from 4-tert-butylcyclohexanone (B146137).

To present a thorough conformational analysis of the cis and trans isomers, utilizing energy principles and spectroscopic data to describe the preferred spatial arrangements.

To investigate the characteristic chemical reactions of the secondary amine functionality within this conformationally biased framework, highlighting how stereochemistry governs reactivity.

This analysis will be supported by data tables to quantify conformational energies and summarize reaction parameters, providing a comprehensive resource for understanding the interplay between structure and reactivity in substituted cyclohexanes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H29N

Molecular Weight

211.39 g/mol

IUPAC Name

N-butyl-4-tert-butylcyclohexan-1-amine

InChI

InChI=1S/C14H29N/c1-5-6-11-15-13-9-7-12(8-10-13)14(2,3)4/h12-13,15H,5-11H2,1-4H3

InChI Key

OBNMSSZOJBZTIN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CCC(CC1)C(C)(C)C

Origin of Product

United States

Synthesis of N Butyl 4 Tert Butylcyclohexan 1 Amine

The primary route for the synthesis of N-butyl-4-tert-butylcyclohexan-1-amine is the reductive amination of 4-tert-butylcyclohexanone (B146137). This widely used method in organic synthesis involves the reaction of a ketone with an amine to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine.

Key Steps and Reagents:

Imine Formation: The carbonyl group of 4-tert-butylcyclohexanone reacts with n-butylamine under mildly acidic conditions to form a protonated carbinolamine intermediate. This intermediate then dehydrates to form the corresponding iminium ion.

Reduction: A reducing agent, present in the same reaction vessel, reduces the iminium ion to the final secondary amine product. The choice of reducing agent can influence the stereochemical outcome of the reaction.

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Palladium or Platinum) researchgate.net

The stereoselectivity of the reduction (i.e., the ratio of cis to trans isomers) depends on the steric hindrance presented to the reducing agent as it approaches the iminium ion. The bulky 4-tert-butyl group locks the ring, and the reducing agent's attack on the planar iminium intermediate will favor the pathway of least steric resistance, typically leading to the formation of the thermodynamically more stable trans isomer where both bulky groups are equatorial.

Table 1: Synthetic Parameters for Reductive Amination

Parameter Description
Starting Ketone 4-tert-butylcyclohexanone
Amine n-butylamine
Typical Reducing Agents Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃), Catalytic Hydrogenation (H₂/Pd)
Solvent Methanol, Dichloroethane, Tetrahydrofuran (THF)
Expected Major Product trans-N-butyl-4-tert-butylcyclohexan-1-amine

Conformational Analysis

The conformational properties of N-butyl-4-tert-butylcyclohexan-1-amine are dominated by the steric demands of the tert-butyl group. This substituent has a very high conformational energy, or A-value (approximately 4.7 kcal/mol), which represents the energy penalty for it being in an axial position. researchgate.net This high energy cost effectively prevents ring flipping and locks the cyclohexane (B81311) ring in a chair conformation where the tert-butyl group occupies an equatorial position.

With the ring conformation established, the stereochemistry is determined by the orientation of the N-butylamino group at the C-1 position.

trans-isomer: The N-butylamino group is in the equatorial position. This is the thermodynamically more stable isomer, as both large substituents avoid sterically hindered axial positions.

cis-isomer: The N-butylamino group is in the axial position. This isomer is less stable due to 1,3-diaxial interactions between the axial N-butylamino group and the axial hydrogen atoms at C-3 and C-5.

The energy difference between the two isomers can be estimated by the A-value of the N-butylamino group. While specific values for this group are not always tabulated, they are comparable to similar alkylamino groups. The preference for the equatorial position minimizes gauche-butane interactions and other steric strains.

Table 2: Conformational Properties of Isomers

Isomer Substituent Positions Relative Stability Key Steric Interactions

| trans | C4-(t-Bu): Equatorial C1-(NHBu): Equatorial | More Stable | Minimal steric strain. Gauche interactions involving the N-butyl chain exist but are less severe than axial interactions. | | cis | C4-(t-Bu): Equatorial C1-(NHBu): Axial | Less Stable | 1,3-diaxial interactions between the axial amine group and axial hydrogens on the same side of the ring. |

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can be used to confirm these conformations. In the ¹H NMR spectrum, axial protons typically appear at a higher field (lower ppm) and exhibit large coupling constants with neighboring axial protons, whereas equatorial protons appear at a lower field.

Reactivity and Reaction Mechanisms Involving N Butyl 4 Tert Butylcyclohexan 1 Amine

Reactivity of the Amine Functionality

The reactivity of the secondary amine group is characterized by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties.

Nucleophilic Properties of the Secondary Amine Group

The nitrogen atom in N-butyl-4-tert-butylcyclohexan-1-amine possesses a lone pair of electrons, making it a potent nucleophile capable of attacking electron-deficient centers. fiveable.me However, its nucleophilicity is tempered by steric hindrance. Secondary amines are generally strong nucleophiles, often more so than primary amines due to the electron-donating effect of the additional alkyl group, but less so than tertiary amines in some contexts. fiveable.memasterorganicchemistry.com

In this specific molecule, the N-butyl group and the bulky cyclohexane (B81311) ring create significant steric crowding around the nitrogen atom. This steric hindrance can impede the amine's ability to approach and react with electrophiles, particularly bulky ones. fiveable.meresearchgate.net While the amine remains a capable nucleophile for reactions with less hindered electrophiles, its reaction rate is expected to be slower compared to less sterically encumbered secondary amines like diethylamine (B46881) or piperidine. masterorganicchemistry.comresearchgate.net For instance, palladium-catalyzed allylic aminations, which can be challenging with hindered secondary amines due to their high basicity and low nucleophilicity, often require specialized catalytic systems to proceed efficiently. organic-chemistry.org

Interactive Table: Factors Influencing Amine Nucleophilicity

Factor Effect on this compound General Principle
Electronic Effect The two alkyl groups (butyl and cyclohexyl) are electron-donating, increasing electron density on the nitrogen and enhancing intrinsic nucleophilicity. Electron-donating groups increase nucleophilicity; electron-withdrawing groups decrease it. fiveable.me
Steric Hindrance The bulky tert-butylcyclohexyl and N-butyl groups sterically shield the nitrogen lone pair, decreasing its ability to attack electrophiles. researchgate.net Increased steric bulk around the nitrogen atom reduces nucleophilicity. fiveable.me

| Solvent | In protic solvents, the amine can be solvated via hydrogen bonding, which can hinder its nucleophilicity. Aprotic solvents may lead to higher reactivity. | Solvent effects can significantly alter the nucleophilic strength of amines. |

Electrophilic Substitution Reactions on the Nitrogen Atom

The nucleophilic nitrogen can readily participate in electrophilic substitution reactions, such as alkylation, acylation, and sulfonation. In these reactions, the amine attacks an electrophile, leading to the formation of a new bond at the nitrogen atom and typically the displacement of a leaving group.

For example, acylation with an acid chloride (e.g., acetyl chloride) would proceed via nucleophilic acyl substitution to form the corresponding amide. The reaction involves the attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. A base is often added to neutralize the HCl byproduct.

Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) would yield a tertiary amine. However, this reaction can be difficult to control and may lead to overalkylation, forming a quaternary ammonium (B1175870) salt.

Acylation: Reaction with an acyl chloride or anhydride (B1165640) forms a stable amide. This is a common method for protecting amine groups.

Sulfonation: Reaction with a sulfonyl chloride (e.g., tosyl chloride) yields a sulfonamide.

The rates of these reactions are highly dependent on the steric accessibility of the nitrogen atom and the reactivity of the electrophile.

Cyclohexane Ring Reactivity and Stereoelectronic Effects

The conformational rigidity of the 4-tert-butylcyclohexyl scaffold is a dominant factor in the molecule's reactivity, dictating the stereochemical outcomes of reactions involving the ring or its substituents.

Impact of Substituent Orientation on Reaction Pathways

The tert-butyl group, due to its large size, will almost exclusively occupy an equatorial position in the chair conformation. wpmucdn.com This forces the amino group at the C1 position into a specific orientation, either axial or equatorial, depending on whether the isomer is cis or trans.

In the trans isomer, both the tert-butyl group and the N-butyl-amino group are in equatorial positions, resulting in a more stable conformation. reddit.com

In the cis isomer, the tert-butyl group is equatorial, forcing the N-butyl-amino group into an axial position, which is sterically less favorable due to 1,3-diaxial interactions. reddit.com

This defined stereochemistry is crucial. For example, in substitution reactions at C1, the approach of a nucleophile can be sterically hindered by the orientation of the leaving group and the ring structure itself. Reactions that proceed through a transition state requiring a specific geometry, like an SN2 reaction, will be highly sensitive to whether the leaving group is axial or equatorial. An axial leaving group is generally more accessible for backside attack in an SN2 reaction.

Elimination Reactions (e.g., E2 Mechanisms) in Cyclohexane Systems

Elimination reactions in cyclohexane systems, particularly the bimolecular elimination (E2) mechanism, have strict stereoelectronic requirements. The E2 reaction requires an anti-periplanar arrangement between the leaving group and a proton on an adjacent carbon. libretexts.org In a chair conformation, this translates to a requirement that both the leaving group and the β-hydrogen must be in axial positions (a trans-diaxial arrangement). chemistrysteps.commasterorganicchemistry.com

If the N-butyl-amino group (or a derivative of it that can act as a leaving group, such as a quaternary ammonium salt in a Hofmann elimination) is in an equatorial position, E2 elimination is not possible from that conformation. libretexts.orgmasterorganicchemistry.com The molecule would first have to undergo a ring-flip to place the leaving group in an axial position. However, for a 4-tert-butyl substituted ring, the ring-flip that would place the tert-butyl group in an axial position is energetically highly unfavorable. wpmucdn.com

Therefore, the feasibility and rate of E2 elimination are controlled by the conformation of the reactant:

Cis Isomer (Axial Leaving Group): If the amino-derived leaving group is axial, and there is an axial hydrogen on an adjacent carbon (C2 or C6), the trans-diaxial requirement is met, and the E2 reaction can proceed readily.

Trans Isomer (Equatorial Leaving Group): With the leaving group in the more stable equatorial position, a direct E2 reaction is impossible. The molecule must ring-flip to a high-energy conformation with an axial tert-butyl group for the elimination to occur, making the reaction much slower or preventing it entirely. libretexts.orglibretexts.org This demonstrates how stereochemistry can override Zaitsev's rule, with the product being determined by which β-hydrogen can achieve the necessary anti-periplanar geometry. libretexts.org

Oxidation and Reduction Pathways of Cyclohexylamine (B46788) Scaffolds

The oxidation and reduction of cyclohexylamine scaffolds involve changes in the oxidation state of the carbon atom attached to the nitrogen.

Oxidation: Secondary amines can be oxidized to various products. A common oxidation reaction involves conversion to an imine or, under stronger conditions, cleavage of the C-N bond. For this compound, oxidation could potentially form an iminium ion, which could then be converted to other products. The rate of oxidation can be influenced by stereochemistry. For the analogous 4-tert-butylcyclohexanol, the cis isomer (with an axial hydroxyl group) is oxidized faster than the trans isomer (equatorial hydroxyl group). reddit.comspcmc.ac.inchemicalforums.com This is attributed to the relief of steric strain in the transition state as the axial group is removed. chemicalforums.com A similar effect could be anticipated for the oxidation of the corresponding amine.

Reduction: The synthesis of this compound can be achieved via the reduction of an appropriate precursor. A common method is the reductive amination of 4-tert-butylcyclohexanone (B146137) with butylamine. This reaction proceeds through the formation of an intermediate imine (or enamine), which is then reduced in situ, typically using a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). tamu.edu

The stereochemical outcome of this reduction is influenced by the steric bulk of the reducing agent and the stability of the transition state. The reduction of 4-tert-butylcyclohexanone with a mild reductant like NaBH₄ typically results in the formation of the more stable trans alcohol, where the hydroxyl group is equatorial. wpmucdn.comtamu.edu Similarly, in reductive amination, the stereoselectivity will favor the formation of the more stable trans-amine product where the bulky N-butyl-amino group occupies the equatorial position.

Interactive Table: Summary of Key Reactions

Reaction Type Reagents Product Type Key Stereochemical Factor
Nucleophilic Substitution Alkyl Halides, Acyl Chlorides Tertiary Amine, Amide Steric hindrance around the nitrogen atom.
E2 Elimination Strong Base (after converting amine to a good leaving group) Alkene Requires a trans-diaxial (axial/axial) arrangement of the leaving group and a β-hydrogen. masterorganicchemistry.com
Oxidation Oxidizing agents (e.g., H₂O₂, bleach) Imine/Iminium ion Relief of steric strain can accelerate the reaction for axial substituents. spcmc.ac.in

| Reductive Amination (Synthesis) | 4-tert-butylcyclohexanone + Butylamine + Reducing Agent (e.g., NaBH₃CN) | this compound | Approach of the hydride reagent to the imine intermediate, favoring the formation of the sterically less hindered product. |

Steric Hindrance and Electronic Effects on Reaction Kinetics and Selectivitywikipedia.orgnih.gov

Role of the Bulky tert-Butyl Group in Modulating Reactivitywpmucdn.com

The most significant structural feature of this compound is the large tert-butyl group attached to the cyclohexane ring. Due to its substantial steric bulk, this group overwhelmingly favors an equatorial position to minimize 1,3-diaxial interactions, which are severe, high-energy steric clashes. wpmucdn.com This preference effectively "locks" the cyclohexane ring into a single, stable chair conformation.

This conformational rigidity has profound implications for the reactivity of the amine group at the C1 position. The fixed geometry means that the amine substituent can exist in one of two diastereomeric forms: a cis isomer, where the amine group is axial, or a trans isomer, where the amine group is equatorial. The reactivity of each isomer is markedly different due to the different steric environments of the amine group.

Trans Isomer (Equatorial Amine): In the more stable trans configuration, both the tert-butyl and the N-butyl-amino groups are in equatorial positions. The nitrogen's lone pair and the N-H bond are sterically accessible, allowing for relatively unhindered reactions with electrophiles or other reagents.

Cis Isomer (Axial Amine): In the less stable cis configuration, the tert-butyl group remains equatorial while the N-butyl-amino group is forced into an axial position. In this arrangement, the approach of reagents is significantly hindered by the axial hydrogen atoms at the C3 and C5 positions. This steric shielding reduces the rate of reactions at the nitrogen atom.

The electronic contribution of the tert-butyl group is primarily through hyperconjugation, which can slightly influence the electron density of the ring. nih.gov However, its steric influence is the dominant factor in modulating the reactivity of the amine. For instance, in reactions like N-alkylation or acylation, the trans isomer will typically react faster than the cis isomer because the reaction site is more exposed.

Influence of the N-butyl Substituent on Stereochemical Outcomes and Reaction Rates

This increased steric hindrance directly affects reaction rates. For example, in coordination reactions with Lewis acids, the rate of adduct formation would be slower for this compound than for its N-methyl or primary amine counterparts due to the greater steric repulsion the N-butyl group presents to the incoming Lewis acid. researchgate.net

Furthermore, the N-butyl group can influence the stereochemical outcome of reactions involving the formation of a new chiral center at the nitrogen or an adjacent atom. A well-studied parallel is the reduction of 4-tert-butylcyclohexanone, the ketone precursor to the corresponding amine. The stereochemical outcome of the reduction is highly dependent on the steric bulk of the hydride-donating reagent. tamu.edu

In this model reaction, attack of the hydride can occur from two faces, leading to either the cis or trans alcohol. Bulky reducing agents preferentially attack from the less hindered equatorial face, leading to a higher proportion of the cis (axial) alcohol. Conversely, smaller reducing agents can attack more easily from the axial face, yielding more of the trans (equatorial) alcohol. wpmucdn.com This principle can be extended to reactions of the imine derived from 4-tert-butylcyclohexanone, where the stereochemistry of the resulting amine would be similarly influenced by the steric profile of the attacking nucleophile. The N-butyl group would further modify this selectivity by presenting an additional steric barrier.

The table below illustrates the effect of reductant size on the stereochemical outcome in the analogous reduction of 4-tert-butylcyclohexanone, providing a model for understanding how steric factors direct reaction pathways.

Reducing AgentStructureProduct Distribution (% cis-alcohol)Product Distribution (% trans-alcohol)Predominant Attack Trajectory
Sodium BorohydrideNaBH₄~15-20%~80-85%Axial
Lithium Tri-sec-butylborohydride (L-Selectride)Li(s-Bu)₃BH>99%<1%Equatorial

Data derived from common organic chemistry experiments on the reduction of 4-tert-butylcyclohexanone and serves as a model for stereochemical control. tamu.edu

This data clearly demonstrates that a sterically demanding reagent (L-Selectride) almost exclusively produces the cis product, resulting from attack on the less hindered equatorial face of the carbonyl. A smaller reagent (NaBH₄) favors axial attack, yielding the more stable trans product. Similarly, the N-butyl group in this compound would sterically influence the approach of reagents, affecting both the rate and the stereochemical outcome of reactions at the amine center. Studies on other N-alkyl systems have shown that increasing the size of the N-alkyl group can significantly hinder certain reaction pathways, such as cyclization, while favoring others, such as rearrangement, purely due to steric demands. nih.gov

Derivatization and Functionalization Strategies for N Butyl 4 Tert Butylcyclohexan 1 Amine

Modifications of the Amine Group for Diverse Chemical Architectures

The secondary amine in N-butyl-4-tert-butylcyclohexan-1-amine is a nucleophilic center that can readily undergo a range of chemical transformations. These reactions allow for the introduction of a wide array of functional groups, leading to the synthesis of new molecular entities with potentially unique properties.

One of the most common modifications is N-acylation , which involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction converts the amine into a more complex amide derivative. The choice of the acylating agent can be varied to introduce different functionalities, including aliphatic, aromatic, or heterocyclic moieties.

Another important derivatization strategy is N-alkylation . This can be achieved by reacting the amine with alkyl halides. However, due to the potential for over-alkylation to form a quaternary ammonium (B1175870) salt, reductive amination is often a more controlled method for introducing a second alkyl group.

The amine group can also be converted into other nitrogen-containing functional groups. For instance, reaction with sulfonyl chlorides yields sulfonamides , which are known for their diverse biological activities. Furthermore, derivatization with isocyanates or isothiocyanates can produce urea and thiourea derivatives, respectively. These derivatives are of interest in medicinal chemistry and materials science due to their hydrogen-bonding capabilities.

Below is a table summarizing some common derivatization reactions of the amine group in this compound.

Reagent ClassProduct TypeGeneral Reaction Conditions
Acyl Halides/AnhydridesAmidesBase (e.g., triethylamine, pyridine), aprotic solvent
Alkyl HalidesTertiary AminesBase, polar aprotic solvent
Aldehydes/KetonesTertiary Amines (via reductive amination)Reducing agent (e.g., NaBH3CN, H2/Pd-C)
Sulfonyl ChloridesSulfonamidesBase (e.g., pyridine)
IsocyanatesUreasAprotic solvent
IsothiocyanatesThioureasAprotic solvent

Formation of Metal Complexes and Applications in Ligand Chemistry

The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal ions. The steric bulk imposed by the n-butyl and 4-tert-butylcyclohexyl groups can influence the coordination geometry and stability of the resulting metal complexes.

Amine ligands typically coordinate to metal centers in a monodentate fashion through the nitrogen lone pair. The strength of the metal-nitrogen bond is influenced by several factors, including the Lewis acidity of the metal ion, the basicity of the amine, and steric hindrance around the nitrogen atom. The bulky 4-tert-butylcyclohexyl group in this compound is expected to play a significant role in dictating the coordination environment. This steric hindrance can limit the number of ligands that can coordinate to a metal center and may favor the formation of complexes with lower coordination numbers.

To enhance the coordinating ability and create polydentate ligands, the amine group can be further functionalized. For example, reaction with 2-picolyl chloride can introduce a pyridyl moiety, creating a bidentate N,N'-donor ligand. Similarly, reaction with ethylene (B1197577) oxide followed by further modifications can lead to amino-ether or amino-alcohol ligands.

The synthesis of metal complexes typically involves the reaction of the amine ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions (temperature, stoichiometry) will determine the final structure of the complex.

The following table provides hypothetical examples of metal complexes that could be formed with ligands derived from this compound.

Ligand DerivativeMetal IonPotential Complex Structure
This compoundPd(II)[PdCl2(L)2]
N-(2-picolyl)-N-butyl-4-tert-butylcyclohexan-1-amineCu(II)[Cu(L)Cl2]
N-(2-hydroxyethyl)-N-butyl-4-tert-butylcyclohexan-1-amineZn(II)Zn(L)22

Chemical Modifications of the Cyclohexane (B81311) Ring System

Direct functionalization of the C-H bonds of the cyclohexane ring in this compound is challenging due to their general inertness. The bulky tert-butyl group, which preferentially occupies an equatorial position, "locks" the conformation of the cyclohexane ring and can sterically hinder access to certain positions. masterorganicchemistry.com However, strategies for C-H functionalization of substituted cyclohexanes are an active area of research.

One potential approach could involve directed C-H activation, where the amine or a derivative thereof acts as a directing group to guide a metal catalyst to a specific C-H bond on the ring. This could allow for the introduction of new functional groups at positions that are otherwise difficult to access.

Another strategy could involve radical-based reactions. For example, under specific conditions, it might be possible to achieve selective halogenation of the cyclohexane ring, which would then provide a handle for further synthetic transformations.

It is important to note that the presence of the bulky tert-butyl group can significantly influence the regioselectivity and stereoselectivity of such reactions. The conformational rigidity it imparts can lead to a high degree of control over the outcome of chemical modifications on the cyclohexane ring.

Applications in Chemical Synthesis and Catalysis

N-butyl-4-tert-butylcyclohexan-1-amine as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

There is currently no available scientific literature detailing the use of this compound as a chiral auxiliary or as a direct precursor for ligands in asymmetric synthesis. While chiral amines are fundamental to the field of asymmetric synthesis, the specific application of this compound has not been reported in peer-reviewed journals or chemical databases.

Role in Stereoselective Transformations and Induction of Chirality

Information regarding the role of this compound in stereoselective transformations and the induction of chirality is not present in the accessible scientific literature. The principles of stereoselective transformations often rely on catalysts or reagents with well-defined stereochemical properties, but the utility of this specific amine for such purposes has not been documented.

Catalytic Applications of this compound Derivatives

While the derivatization of amines to create ligands for catalysis is a common strategy in chemical research, specific applications for derivatives of this compound are not reported.

Use in Palladium-Catalyzed Coupling Reactions

The use of derivatives of this compound as ligands in palladium-catalyzed coupling reactions is not documented in the scientific literature. Palladium catalysis is a broad field with a vast number of ligands, typically phosphine (B1218219) or N-heterocyclic carbene-based, but ligands derived from this specific amine are not among those reported.

Applications in Other Organometallic and Organic Catalytic Processes

There are no documented applications of this compound derivatives in other organometallic or organic catalytic processes within the available body of scientific research.

Advanced Analytical and Spectroscopic Characterization Methods for N Butyl 4 Tert Butylcyclohexan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural and stereochemical analysis of N-butyl-4-tert-butylcyclohexan-1-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of both the n-butyl group and the substituted cyclohexane (B81311) ring, which can exist as cis and trans isomers. The large tert-butyl group effectively "locks" the cyclohexane ring into a chair conformation where this bulky group occupies an equatorial position to minimize steric strain. This conformational rigidity simplifies the spectrum by preventing chair-flipping, leading to distinct signals for axial and equatorial protons.

Key expected signals include:

Tert-butyl Protons: A sharp singlet, integrating to nine protons, would appear in the upfield region (typically around 0.8-1.0 δ), characteristic of the magnetically equivalent methyl protons of the tert-butyl group.

N-H Proton: A broad singlet is anticipated for the amine proton. Its chemical shift can vary over a wide range and is concentration and solvent-dependent. This peak can be confirmed by its disappearance upon D₂O exchange. libretexts.org

N-CH₂ Protons: The methylene (B1212753) protons of the n-butyl group attached to the nitrogen will be deshielded, appearing as a triplet in the downfield region (around 2.5-2.8 δ). libretexts.org

Cyclohexane Ring Protons: The methine proton on the carbon bearing the amino group (C1) is of significant diagnostic value. Its chemical shift and multiplicity will differ for the cis and trans isomers. In the trans isomer (axial amine), this proton would be equatorial and appear as a broad signal at a lower chemical shift. In the cis isomer (equatorial amine), this proton would be axial and appear as a more complex multiplet (often a triplet of triplets) at a higher chemical shift due to coupling with neighboring axial and equatorial protons. wisc.eduorgsyn.org The remaining cyclohexane protons would produce a series of complex multiplets in the region of 1.0-2.2 δ.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton GroupPredicted Chemical Shift (ppm)Expected MultiplicityKey Features
tert-Butyl (-C(CH₃)₃)0.8 - 1.0Singlet (s)Characteristic sharp, intense signal for 9H.
n-Butyl (-CH₂CH₂CH₂CH₃)0.9 - 1.6Multiplets (m), Triplet (t)Overlapping signals for the central CH₂ groups and a terminal CH₃ triplet.
N-CH₂- (n-Butyl)2.5 - 2.8Triplet (t)Deshielded by the adjacent nitrogen atom.
Cyclohexane Ring Protons1.0 - 2.2Multiplets (m)Complex signals due to axial and equatorial positions.
C1-H (Cyclohexane)Isomer DependentMultiplet (m)Chemical shift and coupling pattern distinguish cis and trans isomers.
N-HVariable (broad)Singlet (br s)Disappears upon D₂O exchange.

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For this compound, distinct signals are expected for each carbon in the n-butyl chain and the cyclohexane ring.

Tert-butyl Carbons: Two signals are expected: one for the quaternary carbon and one for the three equivalent methyl carbons.

Cyclohexane Carbons: The chemical shifts of the cyclohexane carbons, particularly C1 (attached to the nitrogen) and C4 (attached to the tert-butyl group), will be diagnostic for the stereoisomer. The carbon atom attached to the nitrogen (C1) is expected to be deshielded and appear around 50-60 δ. libretexts.org

n-Butyl Carbons: Four distinct signals are expected for the n-butyl group, with the carbon directly bonded to the nitrogen appearing in the 40-50 δ range.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon GroupPredicted Chemical Shift (ppm)Key Features
tert-Butyl (CH₃)~27Signal for the three equivalent methyl groups.
tert-Butyl (Quaternary C)~32Signal for the quaternary carbon.
n-Butyl (-CH₃)~14Terminal methyl group.
n-Butyl (-CH₂CH₂CH₃)~20Methylene group beta to nitrogen.
n-Butyl (-CH₂CH₃)~29-32Methylene group gamma to nitrogen.
N-CH₂- (n-Butyl)~40-50Deshielded by the adjacent nitrogen.
Cyclohexane (C1)~50-60Carbon bonded to the amine group; shift is stereoisomer dependent.
Cyclohexane (C2, C6, C3, C5)~25-35Shifts are stereoisomer dependent.
Cyclohexane (C4)~47Carbon bonded to the tert-butyl group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. As a secondary amine, it will exhibit characteristic absorption bands. libretexts.org

N-H Stretch: A single, moderately sharp absorption band is expected in the region of 3350-3310 cm⁻¹. This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. libretexts.org

C-H Stretches: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) will be present, corresponding to the C-H stretching vibrations of the alkyl groups (cyclohexane, tert-butyl, and n-butyl).

N-H Bend: A bending vibration for the N-H group may appear in the 1500-1600 cm⁻¹ range, though it is often weak.

C-N Stretch: An absorption corresponding to the C-N stretching vibration is expected in the 1250–1020 cm⁻¹ region. nist.gov

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch3350 - 3310Weak to Medium, Sharp
C-H Stretch (sp³)2850 - 2960Strong
N-H Bend1500 - 1600Weak to Medium
C-N Stretch1020 - 1250Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of the molecule through analysis of its fragmentation patterns upon ionization. For this compound (C₁₄H₃₁N), the molecular weight is 213.41 g/mol .

According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this molecule. libretexts.org The key fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org

Expected fragmentation patterns include:

Molecular Ion (M⁺): A peak at m/z 213 should be observable, corresponding to the intact molecular ion.

α-Cleavage: The most significant fragmentation is expected to be the loss of the largest alkyl group attached to the α-carbon. For the n-butyl group, this would mean loss of a propyl radical (•C₃H₇), leading to a prominent fragment at m/z 170. Another α-cleavage could involve the loss of the butyl group, resulting in a fragment at m/z 156.

Ring Fragmentation: Fragmentation of the cyclohexane ring can also occur, often initiated by ring-opening to form a distonic ion. elsevierpure.com This can lead to a series of fragment ions, including a characteristic peak from the loss of the tert-butyl group, resulting in a fragment at m/z 156. Further fragmentation of the ring can also be observed. thieme-connect.de

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment IonFragmentation Pathway
213[C₁₄H₃₁N]⁺Molecular Ion (M⁺)
198[M - CH₃]⁺Loss of a methyl radical
170[M - C₃H₇]⁺α-Cleavage (loss of propyl radical from n-butyl group)
156[M - C₄H₉]⁺α-Cleavage (loss of butyl radical) or loss of tert-butyl group

X-ray Diffraction Analysis for Solid-State Structure and Conformation Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its salts (e.g., hydrochloride) could be grown, this technique would provide precise bond lengths, bond angles, and the exact conformation of the cyclohexane ring.

This analysis would confirm the chair conformation of the cyclohexane ring and the equatorial positioning of the bulky tert-butyl group. It would also definitively establish the stereochemical relationship (cis or trans) between the N-butylamino group and the tert-butyl group by showing whether the amino substituent is in an axial or equatorial position. While no specific crystal structure for this compound is publicly available, data from related structures like cis-4-tert-butyl-2-(4-nitrophenylsulfonyl)cyclohexanone confirm the conformational preferences of the tert-butylcyclohexane (B1196954) system. researchgate.net

Chromatographic Techniques for Separation, Purity Assessment, and Isomer Ratio Determination (e.g., HPLC, GC-MS, UPLC)

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and determining the ratio of its cis and trans isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination for separating and identifying volatile compounds. The cis and trans isomers of this compound would likely have slightly different retention times on a standard nonpolar or moderately polar GC column, allowing for their separation and quantification. chegg.comchegg.com The mass spectrometer detector would then provide fragmentation patterns for each separated isomer, confirming their identity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are versatile techniques for the separation and analysis of less volatile or thermally sensitive compounds. Reversed-phase HPLC, using a C18 or similar column with a mobile phase of acetonitrile (B52724) and water (with additives like formic acid or trifluoroacetic acid for better peak shape), would be a suitable method for analyzing the purity of the compound. sielc.com Chiral HPLC columns could potentially be used to resolve the isomers if they form separable diastereomeric interactions with the stationary phase. nih.govmsu.edu The choice of detector (e.g., UV, if the molecule were derivatized, or more universally, an evaporative light scattering detector or mass spectrometer) would be critical for detection.

The determination of the cis/trans isomer ratio is crucial as the stereochemistry can significantly influence the compound's properties. Both GC and HPLC methods, once calibrated, can provide accurate quantitative data on the composition of isomeric mixtures.

Computational Chemistry Approaches to N Butyl 4 Tert Butylcyclohexan 1 Amine Systems

Density Functional Theory (DFT) Calculations for Conformational Analysis and Energy Minima

Density Functional Theory (DFT) is a robust quantum mechanical method for determining the electronic structure of molecules, making it an invaluable tool for conformational analysis. For N-butyl-4-tert-butylcyclohexan-1-amine, DFT calculations can be employed to identify and rank the stability of its various stereoisomers and conformers. The large tert-butyl group on the cyclohexane (B81311) ring predominantly occupies an equatorial position to minimize steric hindrance, a phenomenon well-documented in substituted cyclohexanes. The key conformational question for this molecule revolves around the relative orientations of the N-butyl group and the amine proton on the nitrogen atom, as well as the puckering of the cyclohexyl ring itself.

The cyclohexane ring in this compound is expected to exist primarily in a chair conformation. However, due to the presence of bulky substituents, non-chair forms such as the twist-boat conformation could also be energetically accessible. nih.gov DFT calculations allow for the precise determination of the geometries of these conformers and their corresponding energies. By performing geometry optimizations, one can locate the stationary points on the potential energy surface, which correspond to stable conformers (energy minima).

For the cis and trans isomers of this compound, DFT calculations can predict the energy difference between the conformers where the N-butyl group is in an axial versus an equatorial position. It is anticipated that the conformer with the equatorial N-butyl group will be significantly lower in energy due to reduced 1,3-diaxial interactions.

A hypothetical DFT study on this compound would likely involve the following steps:

Generation of initial 3D structures for various possible conformers (e.g., chair and twist-boat) and isomers (cis and trans).

Geometry optimization of each structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

Calculation of the electronic energy and Gibbs free energy for each optimized conformer.

Identification of the global minimum energy conformation and determination of the relative energies of other conformers.

The results of such calculations would provide a detailed picture of the conformational preferences of the molecule, which is crucial for understanding its physical properties and biological activity.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

ConformerCyclohexane Ring ConformationN-butyl Group OrientationRelative Energy (kcal/mol)
trans-1 ChairEquatorial0.00 (Global Minimum)
trans-2 ChairAxial> 5.0
cis-1 ChairEquatorial~ 2.0
cis-2 ChairAxial> 7.0
Twist-Boat Twist-Boat-~ 5-6

Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclohexanes. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Dynamic Conformational Landscapes

While DFT calculations provide static pictures of energy minima, Molecular Dynamics (MD) simulations offer a way to explore the dynamic conformational landscape of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. arxiv.orgmdpi.com This allows for the study of conformational changes, intermolecular interactions, and other dynamic processes.

An MD simulation of this compound would typically involve the following:

System Setup: A starting conformation of the molecule (often the lowest energy one from DFT calculations) is placed in a simulation box, which is then filled with a chosen solvent (e.g., water or a non-polar solvent) to mimic experimental conditions.

Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, or GROMOS) is chosen to describe the potential energy of the system as a function of the atomic coordinates. The force field contains parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.

Production Run: Once equilibrated, the simulation is run for a significant period (nanoseconds to microseconds) to generate a trajectory.

Analysis: The trajectory is then analyzed to extract information about the conformational dynamics, such as the frequency of transitions between different conformations, the flexibility of different parts of the molecule, and the interactions with solvent molecules.

MD simulations can reveal the time scales of conformational changes, such as the chair-flip of the cyclohexane ring or the rotation of the N-butyl group. This information is crucial for understanding how the molecule behaves in a real-world environment and how its shape fluctuates over time.

Theoretical Studies of Reaction Mechanisms, Transition States, and Energy Barriers

Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can elucidate the pathways for its synthesis, for instance, via the N-alkylation of 4-tert-butylcyclohexylamine with a butylating agent.

These studies involve mapping the potential energy surface of the reaction, which includes locating the transition states that connect reactants to products. The energy of the transition state relative to the reactants determines the activation energy or energy barrier of the reaction, which is a key factor in determining the reaction rate.

A theoretical study of the N-alkylation of 4-tert-butylcyclohexylamine might involve:

Reactant and Product Optimization: The geometries of the reactants (4-tert-butylcyclohexylamine and the butylating agent) and the product (this compound) are optimized.

Transition State Search: A search for the transition state structure is performed using methods like the synchronous transit-guided quasi-Newton (STQN) method.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the located stationary points are indeed minima (all real frequencies) or transition states (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to verify that the transition state connects the correct reactants and products.

By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile provides valuable insights into the feasibility of the reaction and the nature of the rate-determining step. Such studies can also be used to explore the mechanisms of other reactions involving this compound, such as its metabolism or degradation. researchgate.net

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.comresearchgate.net These predictions can be invaluable for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. The process typically involves:

Optimizing the geometry of the molecule at a high level of theory.

Calculating the NMR shielding tensors for each nucleus using a method like the Gauge-Including Atomic Orbital (GIAO) method.

Converting the calculated shielding tensors to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane, TMS).

The predicted chemical shifts can then be compared to experimental data to confirm the structure and assign the peaks in the spectrum. Discrepancies between the predicted and experimental spectra can often be resolved by considering the effects of different conformers (by performing a Boltzmann-weighted average of the spectra of individual conformers) or solvent effects. github.io

Similarly, the IR spectrum of this compound can be predicted by calculating its vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to account for the approximations in the theoretical methods and to improve agreement with experimental data. The predicted IR spectrum can help in identifying the characteristic vibrational modes of the molecule, such as the N-H stretch, C-N stretch, and the various vibrations of the cyclohexane ring and the butyl group. The NIST WebBook provides experimental gas-phase IR spectrum data for the parent compound, 4-t-butylcyclohexylamine, which can serve as a reference. nist.gov

Future Research Directions and Unexplored Avenues for N Butyl 4 Tert Butylcyclohexan 1 Amine

Development of Novel and Green Synthetic Routes

The traditional synthesis of N-butyl-4-tert-butylcyclohexan-1-amine likely involves the reductive amination of 4-tert-butylcyclohexanone (B146137) with butylamine. While effective, this method often relies on conventional reducing agents and solvents. Future research should pivot towards more sustainable and efficient synthetic strategies.

Key areas for exploration include:

Catalytic Reductive Amination: Investigating abundantly available and environmentally benign catalysts, such as those based on aluminum chloride (AlCl₃) with polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent, could offer a greener alternative to standard methods. rsc.org

Photoredox Catalysis: Visible-light-enabled synthesis represents a frontier in green chemistry. rsc.org Developing a photocatalytic pathway, potentially through a [4+2] cycloaddition of related precursors, could provide facile access to functionalized cyclohexylamine (B46788) derivatives under mild conditions with high atom economy. rsc.orgnih.gov

Aqueous Synthesis: The use of water as a solvent is a cornerstone of green chemistry. bohrium.com Research into catalyst-free N-alkylation or reductive amination reactions in an aqueous medium could drastically reduce the environmental impact of synthesis. organic-chemistry.org

One-Pot Procedures: Designing one-pot syntheses, for instance, starting from the hydrogenation of 4-tert-butylaniline (B146146) over bimetallic catalysts, could streamline the production process, minimizing waste and energy consumption. rsc.org

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Strategy Potential Advantages Key Research Challenge
Traditional Reductive Amination Established methodology, reliable. Use of hazardous reagents, solvent waste.
Green Catalytic Reduction Use of inexpensive, safer reducing agents and catalysts. Catalyst optimization and recyclability.
Photoredox Catalysis Mild reaction conditions, high atom economy, redox-neutral. nih.gov Substrate design and photocatalyst selection.

| Aqueous Synthesis | Environmentally benign solvent, potential for catalyst-free reactions. organic-chemistry.org | Overcoming solubility issues and optimizing reactivity. |

Investigation of New Reactivity Profiles and Selective Transformations

The reactivity of this compound is largely defined by the nucleophilic secondary amine. While standard reactions like oxidation, reduction, and substitution are expected, future research should aim to uncover novel reactivity patterns and develop highly selective transformations.

Unexplored avenues include:

Multicomponent Reactions (MCRs): Employing the amine as a component in isocyanide-based MCRs, such as the Passerini or Ugi reactions, could lead to the rapid synthesis of complex and diverse molecular scaffolds. bohrium.com

C-H Activation: Direct functionalization of the C-H bonds on the cyclohexyl ring or the N-butyl group, promoted by a suitable catalyst, would provide an atom-economical route to novel derivatives without the need for pre-functionalized substrates.

Stereoselective Reactions: Given the presence of stereocenters, investigating diastereoselective reactions is crucial. For example, its use in aldol (B89426) reactions could be explored, where the amine acts as a catalyst or a directing group to control stereochemistry. researchgate.net

Photocatalyzed Transformations: Beyond synthesis, photoredox catalysis can be used to engage the amine in novel transformations, such as radical additions or cycloadditions, to construct unique molecular architectures that are otherwise inaccessible. rsc.orgnih.gov

Expansion of Catalytic and Ligand Applications in Broader Chemical Contexts

The amine group in this compound makes it a prime candidate for development into a ligand for transition metal catalysis. The sterically demanding tert-butyl and flexible N-butyl groups could impart unique selectivity in catalytic processes.

Future research should focus on:

Chiral Ligand Synthesis: Derivatizing the amine to introduce chirality, for instance by creating aminophosphine (B1255530) or diamine ligands, could open applications in asymmetric catalysis. Such ligands could be tested in well-established reactions like palladium-catalyzed asymmetric allylic alkylation. researchgate.net

Organocatalysis: The amine itself, or its derivatives, could function as an organocatalyst. Its basicity and steric profile could be advantageous in reactions like Michael additions or aldol condensations.

Coordination Chemistry: A fundamental investigation into the coordination chemistry of this compound with various transition metals would lay the groundwork for its application in catalysis. This would involve synthesizing and characterizing the resulting metal complexes.

Table 2: Potential Catalytic Applications

Application Area Proposed Ligand/Catalyst Type Target Reaction Example Desired Outcome
Asymmetric Catalysis Chiral aminophosphine derivative Pd-catalyzed Allylic Alkylation researchgate.net High enantioselectivity (ee).
Organocatalysis Unmodified amine or protonated form Michael Addition High yield and diastereoselectivity.

| Homogeneous Catalysis | Metal-complex of the amine | Cross-coupling reactions | Improved catalyst stability and turnover. |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize synthetic routes and understand reaction mechanisms, advanced, real-time monitoring techniques are indispensable. Moving beyond traditional offline analysis (TLC, GC-MS), future studies should implement in-situ spectroscopic probes.

Promising techniques include:

In-situ NMR Spectroscopy: Benchtop NMR spectrometers can be used for real-time monitoring of reaction kinetics, identifying transient intermediates, and optimizing reaction conditions to maximize yield and minimize waste. magritek.com

Raman and IR Spectroscopy: In-situ Raman and FT-IR spectroscopy are powerful tools for tracking the consumption of reactants and the formation of products in real-time, especially in heterogeneous or slurry reactions. nih.gov

In-situ X-Ray Diffraction: For reactions involving solid-state intermediates or products, real-time monitoring by X-ray diffraction can provide invaluable structural information as the transformation occurs. nih.gov

These methods provide a continuous stream of data, offering a much deeper understanding of the reaction dynamics compared to conventional endpoint analysis. researchgate.net

Synergistic Integration of Computational and Experimental Methodologies for Deeper Mechanistic Understanding

A truly comprehensive understanding of the reactivity and properties of this compound can be achieved by combining experimental work with computational chemistry.

Future research should integrate:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structures of reactants, transition states, and products. This allows for the calculation of reaction energy barriers, providing insight into reaction feasibility and selectivity. researchgate.net

Mechanism Elucidation: Computational modeling can map out entire reaction pathways, helping to distinguish between competing mechanisms. For instance, in a proposed photocatalytic reaction, computation can help elucidate the single-electron transfer (SET) processes involved. nih.gov

Spectroscopic Prediction: Quantum chemical calculations can predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies). researchgate.netresearchgate.net Comparing theoretical spectra with experimental results can provide strong evidence for the structure of newly synthesized compounds and intermediates. whiterose.ac.uk

This synergistic approach, where computational predictions guide experimental design and experimental results validate computational models, will accelerate the discovery and optimization of new reactions and applications for this compound.

Table 3: Compound Names Mentioned

Compound Name
This compound
4-tert-butylcyclohexanone
Butylamine
Aluminum chloride
Polymethylhydrosiloxane
4-tert-butylaniline

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